molecular formula C21H24N4O3 B2479870 1-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea CAS No. 1788533-94-7

1-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea

Cat. No. B2479870
CAS RN: 1788533-94-7
M. Wt: 380.448
InChI Key: RJTBTGGKMQXXPT-UHFFFAOYSA-N
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Description

The compound “1-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea” is a complex organic molecule. It contains several functional groups, including a benzoxazole, a pyrrolidine, and a urea group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzoxazole and pyrrolidine rings would add a degree of rigidity to the molecule, while the ethoxy and urea groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzoxazole, pyrrolidine, and urea groups. For example, the benzoxazole could undergo electrophilic substitution reactions, while the pyrrolidine could participate in nucleophilic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole and pyrrolidine rings could increase the compound’s stability and rigidity, while the ethoxy and urea groups could increase its solubility in polar solvents .

Scientific Research Applications

Enzyme Inhibition and Anticancer Properties

  • Rho-Associated Protein Kinases (ROCK) Inhibition : A study highlights the identification of potent ROCK inhibitors, focusing on a new class of ureas with significant activity differences based on substitutions at the phenyl ring and benzylic position. These inhibitors have shown potent effects in human lung cancer cells, suggesting potential therapeutic applications in cancer treatment (Pireddu et al., 2012).
  • Antimicrobial Activity : Derivatives of urea compounds, including new formulations, have been synthesized and evaluated for their enzyme inhibition and anticancer activities. Notably, one compound exhibited in vitro anticancer activity, indicating the potential for developing new therapeutic agents (Mustafa, Perveen, & Khan, 2014).

Synthesis and Chemical Interactions

  • Heterogeneous Catalysis in Water : A study introduced a urea-functionalized self-assembled molecular prism, used as an effective catalyst for Michael reactions and Diels-Alder reactions in aqueous media. This demonstrates the compound's role in facilitating complex chemical reactions in a sustainable and environmentally friendly manner (Howlader, Das, Zangrando, & Mukherjee, 2016).
  • Luminescent Zn-MOFs for Chemical Detection : Two Zn-MOFs synthesized using a flexible tetracarboxylic acid and different N-ligands showed high luminescence sensing performance toward various chemicals, ions, and antibiotics. This application is pivotal for detecting chemicals in simulated urine and various analytes in aqueous media, demonstrating the compound's utility in sensor technology and environmental monitoring (Xian et al., 2022).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

1-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-2-27-17-11-9-15(10-12-17)23-20(26)22-14-16-6-5-13-25(16)21-24-18-7-3-4-8-19(18)28-21/h3-4,7-12,16H,2,5-6,13-14H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTBTGGKMQXXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea

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